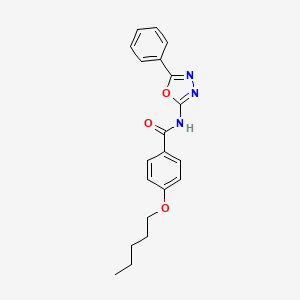
4-(pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” is a derivative of the 1,3,4-oxadiazole family . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for “4-(pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” were not found, oxadiazole derivatives can be synthesized by various methods . For example, honokiol analogues were synthesized by introducing various 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-ones to its molecule .Applications De Recherche Scientifique
Organic Electronics
In the field of organic electronics, this compound is utilized for its electroluminescent properties. It serves as an ancillary ligand in heteroleptic iridium complexes, which are green phosphors with photoluminescence quantum efficiency yields. These complexes are significant for the development of efficient organic light-emitting diodes (OLEDs). For instance, a device based on a complex with a similar oxadiazole group demonstrated a peak current efficiency of 70.48 cd A−1 and a peak external quantum efficiency (EQE) of 19.7%, showcasing the potential for high-performance OLEDs .
Photodynamic Therapy
The photophysical and photochemical properties of derivatives of this compound make them suitable candidates as Type II photosensitizers in photodynamic therapy (PDT). This application is crucial in medical treatments, particularly in targeting cancer cells with minimal damage to surrounding healthy tissues. The asymmetric Zn(II) phthalocyanine complexes derived from this compound exhibit high singlet oxygen generation and appropriate fluorescence behavior in DMF, indicating their potential in PDT .
Chemical Synthesis
This compound and its derivatives are valuable in chemical synthesis, serving as building blocks for various heterocyclic compounds. They are used in statistical condensation methods to create phthalocyanines, which are important in synthesizing dyes, pigments, and materials with specific electronic properties .
Material Science
In material science, the compound’s derivatives are explored for their utility in creating new materials with desirable properties such as thermal stability and conductivity. These materials can be used in coatings, sensors, and other advanced technological applications .
Energy
The compound’s derivatives show promise in energy-related applications, particularly in the development of materials for solar cells and energy storage devices. Their ability to facilitate charge transfer and trapping can lead to more efficient energy conversion and storage solutions .
Environmental Science
While direct applications in environmental science are not explicitly detailed in the available literature, the compound’s role in the synthesis of materials with potential environmental benefits is noteworthy. For example, materials developed using this compound could be used in environmental sensing and remediation technologies .
Mécanisme D'action
Orientations Futures
The future research directions for “4-(pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” and related compounds could include further exploration of their biological activities, such as their potential antiviral properties . Additionally, the development of new synthesis methods could also be a focus of future research.
Propriétés
IUPAC Name |
4-pentoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-2-3-7-14-25-17-12-10-15(11-13-17)18(24)21-20-23-22-19(26-20)16-8-5-4-6-9-16/h4-6,8-13H,2-3,7,14H2,1H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEZXXUYQCIKPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

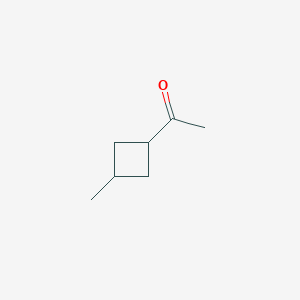


![5-chloro-2-methoxy-N-[(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B3004810.png)

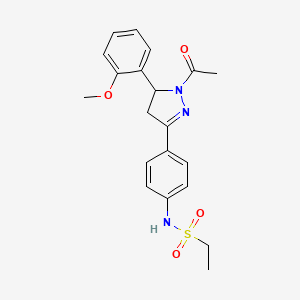
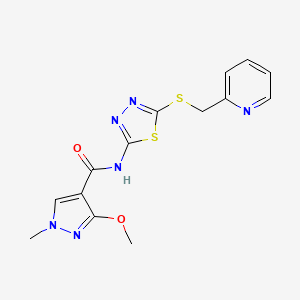
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3004815.png)
![N-[[1-[(4-Methoxyphenyl)methyl]triazol-4-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3004816.png)
![2-ethyl-N-[2-(methylthio)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B3004817.png)
![2-Benzylsulfanyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B3004820.png)
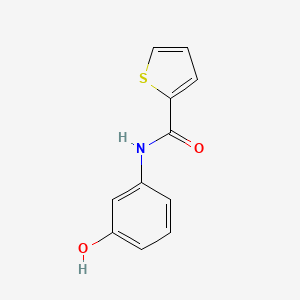
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(diethylamino)benzamide](/img/structure/B3004823.png)
